molecular formula C18H17N3O3S B2389144 (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone CAS No. 851802-13-6

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone

Cat. No.: B2389144
CAS No.: 851802-13-6
M. Wt: 355.41
InChI Key: CPBLSYQTAHIFAZ-UHFFFAOYSA-N
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Description

The compound (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone is an organic molecule that features a complex structure with multiple functional groups This compound is characterized by the presence of a nitrobenzyl group, a thioether linkage, an imidazole ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nitrobenzyl Intermediate: The synthesis begins with the nitration of benzyl chloride to form 4-nitrobenzyl chloride.

    Thioether Formation: The 4-nitrobenzyl chloride is then reacted with a thiol compound to form the corresponding thioether.

    Imidazole Ring Formation: The thioether intermediate is then subjected to cyclization with an appropriate diamine to form the imidazole ring.

    Tolyl Group Introduction: Finally, the tolyl group is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone: can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include amines.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The thioether linkage and imidazole ring can also participate in binding interactions with proteins and enzymes, affecting their function.

Comparison with Similar Compounds

(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(m-tolyl)methanone: can be compared with other similar compounds, such as:

    (2-((4-nitrobenzyl)thio)-1H-imidazol-1-yl)(m-tolyl)methanone: Lacks the dihydro component in the imidazole ring.

    (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone: Has a para-tolyl group instead of a meta-tolyl group.

    (2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(o-tolyl)methanone: Has an ortho-tolyl group instead of a meta-tolyl group.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

(3-methylphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-3-2-4-15(11-13)17(22)20-10-9-19-18(20)25-12-14-5-7-16(8-6-14)21(23)24/h2-8,11H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBLSYQTAHIFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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